1,5-Dimethylchrysene
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Overview
Description
1,5-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 5 positions on the aromatic ring system. This compound is of interest due to its structural properties and potential biological activities, including its role in carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under acidic conditions. For example, chrysene can be reacted with methyl iodide in the presence of a strong base like potassium tert-butoxide to introduce methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic systems to enhance the efficiency and selectivity of the methylation reactions. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,5-Dimethylchrysene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its interactions with biological macromolecules helps understand the mechanisms of PAH-induced carcinogenesis.
Medicine: Studies on its carcinogenic potential contribute to the development of cancer prevention strategies.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,5-dimethylchrysene involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, particularly guanine residues, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylchrysene
- 5,7-Dimethylchrysene
- 5,12-Dimethylchrysene
- 1,6-Dimethylchrysene
- 6,7-Dimethylchrysene
- 6,12-Dimethylchrysene
Uniqueness
1,5-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylchrysenes, it exhibits distinct carcinogenic potential and metabolic pathways, making it a valuable compound for studying structure-activity relationships in PAHs .
Properties
CAS No. |
117022-36-3 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,5-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)12-14(2)20(18)19/h3-12H,1-2H3 |
InChI Key |
WYLORHVCADFKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=CC4=CC=CC=C34)C |
Origin of Product |
United States |
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